molecular formula C13H13Cl2N3O4 B1417477 ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate CAS No. 477854-22-1

ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate

Cat. No.: B1417477
CAS No.: 477854-22-1
M. Wt: 346.16 g/mol
InChI Key: JTPDYZKEVDXYKC-UHFFFAOYSA-N
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Description

Ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate is a chemical compound with the molecular formula C13H13Cl2N3O4 . It is a complex organic compound that has potential applications in various fields.


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups. It includes a carbamate group (N-CO-O), a hydrazone group (N-N=C), and a dichlorophenyl group .

Scientific Research Applications

Toxicity and Health Concerns

Ethyl carbamate, a compound related to the chemical structure , has been extensively studied due to its presence in foods and beverages. It's known for its genotoxic and carcinogenic properties in various species, such as mice, rats, hamsters, and monkeys. Classified as a group 2A carcinogen ("probably carcinogenic to humans") by the International Agency for Research on Cancer (IARC), the presence and formation of ethyl carbamate in food items, particularly in fermented products and alcoholic beverages, have raised significant health concerns. Various preventive methods are utilized at the industrial scale to lower its levels in food and beverages, highlighting the significance of monitoring and regulating this compound in consumables (Weber & Sharypov, 2009).

Carcinogenicity and Metabolism Interaction

The carcinogenicity of urethane (ethyl carbamate) and its interaction with other substances, such as ethanol, are complex. Ethyl carbamate's carcinogenicity appears to be mediated through a metabolic pathway involving oxidation to vinyl carbamate and vinyl carbamate epoxide, which reacts with DNA. The interaction with ethanol is particularly notable, suggesting that chronic ethanol consumption could enhance the oxidation of urethane to its epoxide derivative, though this interaction is multifaceted and requires further study (Benson & Beland, 1997).

Analytical Detection in Alcoholic Beverages

The determination of ethyl carbamate levels in alcoholic beverages is crucial due to its carcinogenic nature. Various sample preparation technologies, such as extraction methods and liquid/solid phase extraction, are reviewed to establish simple, fast, and accurate determination methods. This highlights the importance of reliable detection techniques in ensuring consumer safety and reducing ethyl carbamate content in alcoholic beverages (Gong-ling, 2009).

Research on Fermented Food

Ethyl carbamate's presence in fermented food and its genetic toxicity and carcinogenicity make it a compound of interest. Understanding its formation mechanism, detection methods, and content reduction strategies is crucial. Establishing standard test methods and maximum levels for ethyl carbamate in fermented food is necessary to ensure food safety (Yong & Fangming, 2012).

Properties

IUPAC Name

ethyl N-[2-[(3,5-dichlorophenyl)diazenyl]-3-hydroxybut-2-enoyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13Cl2N3O4/c1-3-22-13(21)16-12(20)11(7(2)19)18-17-10-5-8(14)4-9(15)6-10/h4-6,19H,3H2,1-2H3,(H,16,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPDYZKEVDXYKC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(=O)C(=C(C)O)N=NC1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13Cl2N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate
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ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate
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ethyl N-{2-[2-(3,5-dichlorophenyl)hydrazono]-3-oxobutanoyl}carbamate
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